![molecular formula C14H15Cl3N4OS B4281493 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4281493.png)
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide
Overview
Description
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide, also known as DT-13, is a novel small molecule compound that has been shown to have potential applications in scientific research. DT-13 is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in a variety of cellular processes, including cell division and intracellular transport. Inhibition of tubulin polymerization by 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide leads to disruption of microtubule function, which ultimately results in cell death.
Biochemical and Physiological Effects:
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been shown to have anti-inflammatory and anti-angiogenic effects. 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide, which could help to make it more widely available for research purposes. Another area of interest is the study of the mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide, which could help to identify new targets for cancer therapy. Finally, there is interest in exploring the potential of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide in combination with other anti-cancer agents, which could lead to more effective cancer treatments.
Scientific Research Applications
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide has anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide has been shown to inhibit tumor growth in animal models of cancer.
properties
IUPAC Name |
2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N4OS/c1-3-12-19-20-14(21(12)4-2)23-7-13(22)18-11-6-9(16)8(15)5-10(11)17/h5-6H,3-4,7H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMCFXPQMVFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1CC)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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